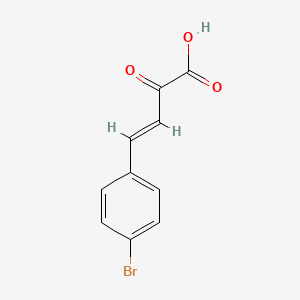

4-(4-Bromophenyl)-2-oxo-3-butenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

921933-06-4 |

|---|---|

Molecular Formula |

C10H7BrO3 |

Molecular Weight |

255.06 g/mol |

IUPAC Name |

4-(4-bromophenyl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C10H7BrO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14) |

InChI Key |

PNTNYSBERFXLNE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)C(=O)O)Br |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C(=O)O)Br |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Bromophenyl 2 Oxo 3 Butenoic Acid

Established Synthetic Pathways to the 4-Aryl-4-oxo-2-butenoic Acid Framework

The synthesis of the 4-aryl-4-oxo-2-butenoic acid scaffold, including the specific target compound 4-(4-Bromophenyl)-2-oxo-3-butenoic acid, can be approached through several strategic routes. These methods often begin with readily available aromatic ketones or furan (B31954) derivatives and transform them into the desired α,β-unsaturated keto-acid structure. Common strategies include aldol-type condensations, Friedel-Crafts acylations, and oxidative ring-opening reactions. nih.govsemanticscholar.orgresearchgate.net The choice of pathway can depend on the specific substitution on the aromatic ring and the desired reaction scale and efficiency.

Strategies Involving Diethyl Oxalate and Aromatic Ketones

One classical approach to constructing the 4-aryl-2-oxo-3-butenoic acid framework is through a Claisen condensation reaction between an appropriate aromatic methyl ketone and diethyl oxalate. nih.govgoogle.com In the context of synthesizing this compound, this would involve the reaction of 4'-bromoacetophenone (B126571) with diethyl oxalate.

The reaction is typically initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of the 4'-bromoacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group results in the formation of an intermediate ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate. This intermediate can then be hydrolyzed, typically under acidic or basic conditions, followed by decarboxylation to yield the final this compound product. This method is a powerful tool for C-C bond formation to create the core butenoic acid skeleton. numberanalytics.comstackexchange.com

Oxidative Transformations of Precursor Compounds

An alternative synthetic strategy involves the oxidative transformation of furan-based precursors. nih.govsemanticscholar.org The furan ring can be considered a latent 1,4-dicarbonyl system, which can be unmasked through oxidation. researchgate.net For the synthesis of this compound, a suitable precursor would be 2-(4-bromobenzoyl)furan.

This furan derivative can be subjected to oxidative ring cleavage using various reagents, such as hydrogen peroxide in the presence of a catalyst or other oxidants like meta-chloroperoxybenzoic acid (m-CPBA). chemrxiv.orgnih.govnih.gov The oxidation process opens the furan ring to form a cis-enedione intermediate, which is then further processed to the final butenoic acid product. While this method is effective, particularly for aliphatic substrates, its application to aromatic examples can be limited, especially for those with electron-deficient rings. nih.govsemanticscholar.org

Regioselective Considerations in the Formation of the Butenoic Acid Core

Regioselectivity is a critical consideration in the synthesis of the butenoic acid core, particularly during the key carbon-carbon bond-forming step. The structure of the starting materials often dictates the regiochemical outcome.

In pathways such as the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone, the lack of α-hydrogens on the aromatic aldehyde prevents self-condensation and directs the reaction. numberanalytics.comwikipedia.org Similarly, in the synthesis of this compound via the condensation of 4'-bromoacetophenone with a glyoxylic acid derivative, regioselectivity is not a major issue. nih.govsemanticscholar.org The 4'-bromoacetophenone possesses only one set of α-protons (on the methyl group), meaning the enolate can only form at that position. This directs the nucleophilic attack on the glyoxylic acid carbonyl to unambiguously form the desired linear butenoic acid chain. The reaction is a crossed-aldol process where one partner is enolizable and the other is not (or is a highly reactive electrophile), ensuring a single primary product isomer. wikipedia.org

In cases where an unsymmetrical ketone with multiple, distinct α-protons is used, controlling the regioselectivity of deprotonation becomes paramount. Under thermodynamically controlled conditions, the more stable, more substituted enolate is typically favored, whereas kinetically controlled conditions (using strong, bulky bases at low temperatures) favor the formation of the less substituted, less sterically hindered enolate. stackexchange.com However, for the specific synthesis of the title compound from 4'-bromoacetophenone, this complexity is avoided.

Optimization of Reaction Conditions for Synthesis

The efficiency of synthesizing 4-oxo-2-butenoic acids can be significantly enhanced through the optimization of reaction conditions. A notable example is the development of a microwave-assisted aldol (B89426) condensation between methyl ketones and glyoxylic acid. nih.govsemanticscholar.org This method has been shown to be effective for a wide range of substrates, including the synthesis of (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid. nih.gov

Research into this pathway revealed that the optimal catalyst is dependent on the nature of the ketone substrate. For aromatic ketones, including electron-neutral halogen-containing substrates like 4'-bromoacetophenone, the use of p-toluenesulfonic acid (TsOH) as a catalyst under microwave irradiation provided the best results. In contrast, aliphatic ketones reacted more efficiently using a combination of pyrrolidine (B122466) and acetic acid. nih.govsemanticscholar.org The application of these optimized, microwave-assisted conditions allows for moderate to excellent yields from accessible starting materials via a simple procedure. nih.gov

The table below summarizes the findings from the optimization study for the synthesis of various 4-oxo-2-butenoic acids, highlighting the yield for the bromo-substituted target compound.

| Entry | Ketone Substrate | Catalyst | Yield (%) |

| 1 | 4'-Methoxyacetophenone | TsOH | 83 |

| 2 | 4'-Nitroacetophenone | TsOH | 79 |

| 3 | 4'-Bromoacetophenone | TsOH | 55 |

| 4 | 3'-Bromoacetophenone | TsOH | 78 |

| 5 | Acetylcyclohexane | Pyrrolidine/AcOH | 52 |

| 6 | Acetyl-tetrahydropyran | Pyrrolidine/AcOH | 38 |

| Data sourced from RSC Advances. nih.gov |

This systematic optimization demonstrates that tailored reaction conditions are crucial for maximizing the yield and purity of this compound and its analogs.

Reactivity and Mechanistic Investigations of 4 4 Bromophenyl 2 Oxo 3 Butenoic Acid

Electrophilic Nature of the α-Carbon and Conjugated System

The reactivity of 4-(4-bromophenyl)-2-oxo-3-butenoic acid is largely dictated by its nature as an α,β-unsaturated carbonyl compound. This arrangement consists of a carbon-carbon double bond conjugated to a carbonyl group, which creates a delocalized π-electron system. fiveable.me The presence of electron-withdrawing groups—the ketone at the 2-position and the carboxylic acid at the 1-position—polarizes the conjugated system.

This polarization results in the carbonyl carbon (C2) and the β-carbon (C4) of the butenoic acid chain developing partial positive charges, rendering them electrophilic. pressbooks.pubnih.gov Consequently, the molecule has two primary sites susceptible to nucleophilic attack. Nucleophiles can attack the carbonyl carbon in a 1,2-addition, or they can attack the β-carbon in a 1,4-conjugate addition, often referred to as a Michael addition. pressbooks.pubyoutube.com The latter pathway is common for softer nucleophiles and leads to the formation of an enolate intermediate, which is stabilized by resonance across the conjugated system. youtube.comyoutube.com

Nucleophilic Addition Reactions at the α-Carbon Electrophilic Center

The electrophilic character of this compound makes it a versatile substrate for nucleophilic addition reactions, which are fundamental to the synthesis of a wide array of more complex molecules, particularly heterocycles. ekb.egresearchgate.net

Nitrogen-containing nucleophiles readily react with this compound, typically via a Michael-type conjugate addition. ekb.egresearchgate.netcommonorganicchemistry.com For instance, the reaction with primary and secondary amines, known as aza-Michael addition, proceeds by the addition of the amine to the β-carbon of the conjugated system. commonorganicchemistry.com

Hydrazine (B178648) hydrate (B1144303) and phenylhydrazine (B124118) are also key reagents. They react with the α,β-unsaturated keto acid to form pyridazinone derivatives. researchgate.netresearchgate.net The reaction is believed to initiate with a nucleophilic attack by the hydrazine on the β-carbon, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring system. Research has shown that these Michael adducts can then be further cyclized using reagents like hydroxylamine (B1172632) and hydrazine hydrate. ekb.egresearchgate.net

Carbon-based nucleophiles, especially those derived from active methylene (B1212753) compounds, are extensively used in reactions with α,β-unsaturated systems. researchgate.net In the case of this compound, compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) undergo Michael addition in the presence of a base catalyst such as ammonium (B1175870) acetate (B1210297) or piperidine. ekb.egresearchgate.net The base abstracts a proton from the active methylene compound to generate a stabilized carbanion (an enolate), which then attacks the electrophilic β-carbon of the butenoic acid derivative. pressbooks.pub These reactions are pivotal for carbon-carbon bond formation and have been utilized to synthesize a variety of pyridine (B92270) and pyran derivatives. researchgate.netresearchgate.net

| Carbon Nucleophile | Catalyst/Conditions | Resulting Adduct/Product Type |

|---|---|---|

| Ethyl Cyanoacetate | Ammonium Acetate | Pyridine derivatives |

| Malononitrile | Ammonium Acetate / Piperidine | Pyridine and Pyrane derivatives |

| Acetylacetone (B45752) | Ammonium Acetate / Piperidine | Cyclohexenone derivative |

Oxygen and sulfur nucleophiles also participate in conjugate addition reactions with this compound. commonorganicchemistry.com Thiols, in particular, are excellent soft nucleophiles for Michael additions due to the high polarizability of sulfur. nih.gov The reaction, known as a thio-Michael addition, involves the attack of a thiolate anion on the β-carbon. science.govresearchgate.net For example, methyl thioglycolate has been shown to react with the title compound to form a Michael adduct, which can serve as a precursor for further heterocyclic synthesis. ekb.egresearchgate.net

While direct examples with oxygen nucleophiles like alcohols (oxa-Michael addition) are less specifically detailed in the context of this particular acid, the general mechanism is well-established for α,β-unsaturated carbonyls. commonorganicchemistry.com These reactions are often reversible and require catalysis.

Cyclization Reactions and Diverse Heterocycle Formation

The adducts formed from the initial nucleophilic addition to this compound are often versatile intermediates that can undergo subsequent intramolecular cyclization reactions to form a diverse range of heterocyclic compounds. ekb.egresearchgate.net

The carbon-carbon double bond in α,β-unsaturated carbonyl compounds is electron-deficient, making it susceptible to nucleophilic epoxidation. youtube.com Unlike electron-rich alkenes that are typically epoxidized by electrophilic peroxy acids, these electron-poor systems react readily with nucleophilic oxidants like hydrogen peroxide in the presence of a base. youtube.comdoubtnut.com

The mechanism for the epoxidation of an α,β-unsaturated ketone involves the formation of a hydroperoxide anion (HOO⁻) in the basic medium. youtube.com This potent nucleophile then attacks the β-carbon of the conjugated system in a Michael-type addition. nih.gov The resulting enolate intermediate undergoes a rapid intramolecular SN2 reaction, where the oxygen attacks the α-carbon, displacing the hydroxyl group to form the three-membered epoxide (oxirane) ring. nih.govlumenlearning.com This process, known as the Weitz-Scheffer epoxidation, is an effective method for synthesizing α,β-epoxy ketones from the corresponding enones. nih.gov The significant ring strain of the resulting epoxide makes it a reactive intermediate, susceptible to ring-opening by various nucleophiles under either acidic or basic conditions. libretexts.orgmasterorganicchemistry.com

Reaction Thermochemistry and Energetic Profiles

Detailed experimental thermochemical data and computational energetic profiles for reactions involving this compound are not extensively documented in the available literature. However, the thermodynamic favorability of the key initiating step in its cascade reactions—the Michael addition—can be understood from general chemical principles.

The primary driving force for a Michael addition reaction is the conversion of a relatively weak carbon-carbon pi (π) bond (with a bond energy of approximately 60 kcal/mol) into a more stable and stronger carbon-carbon sigma (σ) bond (with a bond energy of around 80 kcal/mol). masterorganicchemistry.com This net energetic gain makes the conjugate addition process thermodynamically favorable.

While specific data for the title compound is scarce, a relevant thermochemical value has been reported for a similar aza-Michael type reaction: the solid-phase reaction between 4-bromoaniline (B143363) and maleic anhydride (B1165640). This reaction forms 2-Butenoic acid, 4-[(4-bromophenyl)amino]-4-oxo, (Z)-, an analogous adduct. The standard enthalpy of reaction (ΔrH°) for this process has been measured, providing insight into the energetics of forming such carbon-nitrogen bonds in the solid state. nist.gov

| Reaction | Quantity | Value | Units | Method |

| 4-Bromoaniline + Maleic anhydride → 2-Butenoic acid, 4-[(4-bromophenyl)amino]-4-oxo, (Z)- | ΔrH° | 14 | kJ/mol | Calorimetry (Cm) |

Data sourced from the NIST Chemistry WebBook for a related, but not identical, reaction system. nist.gov

This positive enthalpy value indicates the reaction is endothermic in the solid phase, highlighting that the energetic profile of such reactions can be significantly influenced by the physical state and specific structure of the reactants. Comprehensive energetic studies, likely through computational methods like Density Functional Theory (DFT), would be required to map the reaction coordinates, identify transition states, and determine the activation energies for the Michael addition and subsequent cyclization steps specifically for this compound.

Derivatization Strategies and Synthetic Applications

Synthesis of Heterocyclic Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-established precursors for a variety of heterocyclic compounds. While 4-(4-bromophenyl)-2-oxo-3-butenoic acid is not a traditional chalcone, its structural similarity and reactivity allow it to be a precursor for chalcone-like molecules that can then be used to synthesize a range of heterocyclic derivatives. These derivatives are typically synthesized through condensation reactions. For example, the reaction of aryl ketones with aromatic aldehydes is a common method for preparing chalcones. nih.gov

One of the primary applications of chalcones in heterocyclic synthesis is their reaction with binucleophiles to yield five-, six-, or seven-membered rings. For instance, reactions with hydroxylamine (B1172632) can yield isoxazoles, while hydrazines can produce pyrazoles. rjstonline.com The α,β-unsaturated ketone moiety in chalcones is susceptible to Michael addition, which is a key step in many of these cyclization reactions.

The synthesis of heterocyclic chalcones often involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a heterocyclic aldehyde in the presence of an acid or base catalyst. nih.gov This highlights the general strategy of building complex heterocyclic systems from simpler, reactive precursors like chalcones.

Construction of Spiro Heterocyclic Systems

Spiro compounds, characterized by two rings connected through a single shared atom, are of significant interest due to their unique three-dimensional structures. This compound can be elaborated into intermediates suitable for the synthesis of various spiro heterocyclic systems.

Spiro[imidazo[2,1-b]thiadiazole] Derivatives

The synthesis of spiro[imidazo[2,1-b]thiadiazole] derivatives can be envisioned through a multi-step sequence starting from a derivative of this compound. A plausible approach involves the initial formation of a 6-arylidene-2,3-dihydroimidazo[2,1-b] researchgate.netnih.govthiazol-5(6H)-one intermediate. This intermediate can then undergo a [2+3] cycloaddition reaction with an N-alkylazomethine ylide to furnish the desired spiro[imidazo[2,1-b] researchgate.netnih.govthiazole-6,3'-pyrrolidin]-5(6H)-one system. researchgate.net

Spiro[isoxazole] and Spiro[pyrazole] Derivatives

The construction of spiro[isoxazole] and spiro[pyrazole] derivatives often proceeds through chalcone intermediates. A chalcone derived from this compound can react with hydroxylamine hydrochloride to yield a spiro[isoxazole]. Similarly, reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines can lead to the formation of spiro[pyrazole] derivatives. rjstonline.com An alternative modern approach involves the formal [4+1] cycloaddition between nitrosoalkenes and 4-bromo-pyrazolones to generate spiro-isoxazoline-pyrazolones. researchgate.net

Spiro[pyrane] Derivatives

Spiro[pyrane] derivatives can be synthesized through multicomponent reactions. For instance, a one-pot, three-component reaction of an isatin (B1672199) derivative, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a 1,3-dicarbonyl compound can yield spiro[4H-pyran-3,3′-oxindole] derivatives. nih.gov An intermediate derived from this compound could potentially be utilized in similar multicomponent strategies to access novel spiro[pyrane] structures. nih.govresearchgate.netscispace.com

The following table summarizes the types of spiro heterocyclic systems that can be accessed from this compound, along with the key reaction types involved.

| Spiro Heterocyclic System | Key Reaction Type | Starting Material Derivative |

| Spiro[imidazo[2,1-b]thiadiazole] | [2+3] Cycloaddition | 6-Arylidene-imidazo[2,1-b]thiazolone |

| Spiro[isoxazole] | Cyclocondensation | Chalcone derivative |

| Spiro[pyrazole] | Cyclocondensation | Chalcone derivative |

| Spiro[pyrane] | Multicomponent Reaction | Active methylene intermediate |

Formation of Fused Heterocyclic Compounds

The synthesis of fused heterocyclic systems represents a significant area of organic synthesis, leading to compounds with enhanced structural rigidity and often interesting biological properties.

Imidazo[2,1-b]thiadiazole Derivatives

The imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole scaffold is a prominent fused heterocyclic system. A key synthetic strategy for this ring system involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone. researchgate.netnih.gov

In a direct application of this compound, it can be reacted with 2-amino-5-phthalimidomethyl-1,3,4-thiadiazole to form an intermediate, 2-(2-amino-5-phthalimidomethyl-1,3,4-thiadiazol-2-yl)-4-(4-bromophenyl)-4-oxobutanoic acid. This intermediate serves as a key starting material for the synthesis of fused oxoimidazolo[2,3-b]-1,3,4-thiadiazole derivatives. researchgate.netekb.eg This transformation highlights the utility of the butenoic acid derivative in building complex, fused heterocyclic systems.

The general synthesis of imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazoles is outlined in the scheme below, illustrating the reaction between a 2-amino-1,3,4-thiadiazole and a phenacyl bromide, which is structurally related to the butenoic acid starting material.

| Reactant 1 | Reactant 2 | Fused Heterocycle |

| 2-Amino-1,3,4-thiadiazole | α-Haloketone (e.g., phenacyl bromide) | Imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole |

| 2-Amino-5-phthalimidomethyl-1,3,4-thiadiazole | This compound | Fused oxoimidazolo[2,3-b]-1,3,4-thiadiazole |

Pyridazinone Derivatives

Pyridazinones are a class of heterocyclic compounds known for their diverse biological activities. The synthesis of pyridazinone derivatives from this compound is a well-established transformation. The reaction typically involves the condensation of the butenoic acid derivative with hydrazine hydrate or its substituted analogues. researchgate.netmdpi.com

The process begins with the reaction of the γ-keto acid with hydrazine, leading to the formation of a dihydropyridazinone intermediate. Subsequent dehydrogenation, often achieved using reagents like bromine in acetic acid, yields the aromatic 6-(4-bromophenyl)pyridazin-3(2H)-one. mdpi.comchemicalbook.com This reaction provides a straightforward and efficient route to this important heterocyclic core.

Table 1: Synthesis of 6-(4-bromophenyl)pyridazin-3(2H)-one

| Starting Material | Reagent | Product | Reference |

| This compound | Hydrazine hydrate | 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one | mdpi.com |

| 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one | Bromine/Acetic acid | 6-(4-bromophenyl)pyridazin-3(2H)-one | chemicalbook.com |

Pyridine (B92270) and Phthalazinone Derivatives

The versatility of this compound extends to the synthesis of pyridine and phthalazinone derivatives. These scaffolds are prevalent in numerous biologically active molecules.

The synthesis of pyridine derivatives can be achieved through various strategies, often involving Michael addition reactions. The reaction of this compound with compounds containing active methylene groups, such as malononitrile or ethyl cyanoacetate (B8463686), in the presence of a base like ammonium (B1175870) acetate (B1210297) or piperidine, leads to the formation of highly substituted pyridine derivatives. researchgate.netekb.eg These reactions proceed through an initial Michael addition to the α,β-unsaturated ketone system, followed by cyclization and aromatization to afford the pyridine ring. researchgate.netnih.gov

Phthalazinone derivatives , on the other hand, can be synthesized by reacting this compound with hydrazine derivatives in the presence of a suitable acid catalyst. Another approach involves the reaction with o-phenylenediamine, which can lead to the formation of benzodiazepine (B76468) or related fused heterocyclic systems, depending on the reaction conditions. esmed.orgresearchgate.net

Thiazolidinone Derivatives and Analogues

Thiazolidinones are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities. While direct synthesis from this compound is less commonly reported, β-aroylacrylic acids, in general, are known to be precursors for thiazolidinone synthesis. semanticscholar.org One plausible synthetic route involves the reaction of the butenoic acid with a source of sulfur and nitrogen, such as thiourea (B124793) or related compounds. researchgate.net

The reaction of β-aroylacrylic acids with thiourea can lead to the formation of aminothiazole derivatives, which can be further elaborated to thiazolidinones. researchgate.net Alternatively, multicomponent reactions involving the butenoic acid, an amine, and a sulfur-containing reagent could potentially yield thiazolidinone scaffolds.

Utility as a Versatile Synthetic Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. This compound, with its multiple reactive sites, is an excellent candidate for participation in such reactions.

While specific examples utilizing this exact compound in MCRs are not extensively documented in readily available literature, the general class of β-aroylacrylic acids has been employed in various MCRs to construct diverse heterocyclic frameworks. nih.gov For instance, the reaction of a β-aroylacrylic acid, an amine, and an isocyanide in a Ugi-type reaction could potentially lead to the formation of complex acyclic and cyclic peptide-like structures. Furthermore, Diels-Alder reactions where the butenoic acid acts as a dienophile can be considered a type of multicomponent reaction, leading to the formation of cyclohexene (B86901) derivatives. researchgate.net The exploration of this compound in novel multicomponent reactions represents a promising area for future research in the synthesis of diverse and complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H-NMR spectrum of 4-(4-Bromophenyl)-2-oxo-3-butenoic acid is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the 4-bromophenyl ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.5-8.0 ppm). This pattern arises from the symmetrical substitution on the benzene (B151609) ring, where protons ortho to the bromine atom are chemically different from those meta to it, leading to a characteristic AA'BB' splitting system.

The two vinyl protons on the butenoic acid chain are expected to appear as doublets, a consequence of spin-spin coupling. The proton attached to the carbon adjacent to the carbonyl group (C3) would likely resonate at a different chemical shift than the proton on the carbon adjacent to the aromatic ring (C4). The presence of the electron-withdrawing carbonyl and aromatic groups would shift these signals downfield. A signal for the acidic proton of the carboxyl group is also anticipated, typically appearing as a broad singlet at a very downfield position (often > δ 10 ppm), the exact position of which can be concentration and solvent dependent.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (ortho to C=O) | 7.8 - 8.0 | Doublet (d) |

| Ar-H (ortho to Br) | 7.6 - 7.8 | Doublet (d) |

| C₃-H (vinyl) | 6.8 - 7.2 | Doublet (d) |

| C₄-H (vinyl) | 7.3 - 7.7 | Doublet (d) |

The ¹³C-NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, ten distinct signals are expected. The carbons of the two carbonyl groups (ketone and carboxylic acid) are predicted to appear significantly downfield (δ 165-195 ppm) due to the strong deshielding effect of the attached oxygen atoms.

The aromatic carbons will produce four signals: one for the carbon bonded to bromine (ipso-carbon), one for the carbon attached to the butenoic chain, and two for the protonated aromatic carbons. The carbon atom bonded to bromine is expected to have a chemical shift around δ 125-130 ppm. The vinyl carbons of the C=C double bond will also be in a characteristic downfield region. Data from related structures like (3S)-3-(4-bromophenyl)butanoic acid show aromatic carbon signals at approximately 120.4, 128.7, 131.8, and 144.4 ppm, which can serve as a reference for the expected shifts in the aromatic portion of the target molecule. orgsyn.org

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 185 - 195 |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-Br (Aromatic) | 125 - 130 |

| C-H (Aromatic) | 128 - 135 |

| C (Aromatic, substituted) | 135 - 145 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching signals. Two distinct and strong C=O stretching bands are predicted: one for the α,β-unsaturated ketone carbonyl (typically around 1670-1690 cm⁻¹) and another for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹). A C=C stretching vibration for the conjugated double bond is expected in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations will likely appear as a series of absorptions between 1450 and 1600 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Aromatic/Vinyl | C-H Stretch | 3000 - 3100 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Ketone (conjugated) | C=O Stretch | 1670 - 1690 |

| Alkene | C=C Stretch | 1600 - 1650 |

| Aromatic | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₁₀H₇BrO₃.

The electron ionization (EI) mass spectrum is expected to show a distinctive molecular ion peak (M⁺). Due to the presence of a single bromine atom, this peak will appear as a pair of signals of nearly equal intensity (a doublet), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. This results in expected peaks at m/z 254 and 256. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals, such as the loss of the carboxyl group (-COOH, 45 Da), water (-H₂O, 18 Da), or carbon monoxide (-CO, 28 Da). Cleavage of the bromophenyl group (C₆H₄Br, 155/157 Da) is also a probable fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 254 / 256 | Molecular ion peak, characteristic 1:1 isotopic pattern for Bromine |

| [M-COOH]⁺ | 209 / 211 | Loss of the carboxylic acid group |

| [C₆H₄BrCO]⁺ | 183 / 185 | Fragment corresponding to the bromobenzoyl cation |

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the mass percentages of the elements (carbon, hydrogen, oxygen, bromine) in a purified sample. This data is compared against the theoretical values calculated from the molecular formula, C₁₀H₇BrO₃, to confirm the compound's empirical formula and purity. The calculated molecular weight is 255.07 g/mol .

Table 5: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 120.10 | 47.10% |

| Hydrogen | H | 1.01 | 7.07 | 2.77% |

| Bromine | Br | 79.90 | 79.90 | 31.32% |

X-ray Crystallographic Studies of Related Analogues and Derivatives

While a specific X-ray crystal structure for this compound is not widely reported, studies on closely related analogues provide valuable structural insights. Research on substituted 1,2,4-triazolo compounds derived from 4'-bromoacetophenone (B126571) reveals detailed information on bond lengths, bond angles, and intermolecular interactions, such as C-H···π interactions, within bromophenyl-containing crystal lattices. mdpi.com

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, electronic properties, and spectroscopic data with a favorable balance between accuracy and computational cost.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 4-(4-Bromophenyl)-2-oxo-3-butenoic acid, this process involves finding the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP is mapped onto a constant electron density surface, using a color-coded scheme to represent different potential values. mdpi.com

For this compound, the MEP map is expected to show distinct regions of charge concentration:

Negative Regions (Red/Yellow): These areas, corresponding to negative electrostatic potential, are typically found around electronegative atoms. For this molecule, the most negative regions would be localized on the oxygen atoms of the carboxylic acid and the ketone carbonyl groups. These sites are electron-rich and represent the most likely targets for electrophilic attack. researchgate.net

Positive Regions (Blue): These areas indicate positive electrostatic potential and are usually located around hydrogen atoms, especially those bonded to electronegative atoms. The most positive potential is expected on the acidic hydrogen of the carboxyl group (-COOH), highlighting its propensity to be donated in an acid-base reaction. The hydrogen atoms on the phenyl ring would also exhibit a lesser degree of positive potential.

Neutral Regions (Green): These areas represent near-zero potential and are typically found over the carbon skeleton and the bromine atom, which has a more diffuse charge.

The MEP map provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions. chemrxiv.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be delocalized across the π-conjugated system, with significant contributions from the electron-rich bromophenyl ring and the C=C double bond. The energy of the HOMO is related to the ionization potential; a higher HOMO energy indicates a greater propensity to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the primary electron acceptor. The LUMO for this molecule is anticipated to be concentrated on the electron-deficient parts of the structure, particularly the carbonyl carbons of the ketone and carboxylic acid groups. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. rsc.org The HOMO-LUMO gap is also fundamental to predicting the electronic absorption spectra of the molecule.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which can be used to confirm or interpret experimental results. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net This computational prediction is invaluable for assigning signals in experimental spectra, especially for complex molecules, and can help distinguish between different isomers or conformers. nih.govnih.gov The calculated values are typically correlated with experimental data to validate the proposed structure. compchemhighlights.org

| Atom Type | Structural Location | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxyl H | -COOH | Expected downfield (highly deshielded) | N/A |

| Vinylic H | -CH=CH- | Calculated in the vinylic region | N/A |

| Aromatic H | C6H4Br | Calculated in the aromatic region, showing distinct patterns (doublets) | N/A |

| Carboxyl C | -COOH | N/A | Expected downfield (highly deshielded) |

| Ketone C | -C=O | N/A | Expected furthest downfield |

| Vinylic C | -CH=CH- | N/A | Calculated in the vinylic/olefinic region |

| Aromatic C | C6H4Br | N/A | Calculated in the aromatic region, with the C-Br carbon showing a distinct shift |

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. uit.no By analyzing the computed vibrational modes, each peak can be assigned to a specific motion of the atoms, such as the stretching or bending of a particular bond. cyberleninka.ru This analysis confirms the presence of key functional groups. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations; thus, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm-1) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | Broad peak calculated in the 2500-3300 range |

| C=O (Carboxylic Acid) | Stretching | Strong peak calculated around 1700-1725 |

| C=O (Ketone) | Stretching | Strong peak calculated around 1680-1700 |

| C=C (Alkene) | Stretching | Medium peak calculated around 1620-1680 |

| C=C (Aromatic) | Stretching | Multiple peaks calculated in the 1450-1600 range |

| C-O (Carboxylic Acid) | Stretching | Calculated in the 1210-1320 range |

| C-Br | Stretching | Calculated in the 500-690 range (fingerprint region) |

Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Reactivity Relationship (QSAR) studies are pivotal in understanding how the structural features of a molecule influence its chemical reactivity and biological activity. For systems analogous to this compound, particularly other (E)-4-aryl-4-oxo-2-butenoic acid derivatives, 3D-QSAR studies have been employed to correlate molecular structures with their antiproliferative activities. researchgate.net These computational models are crucial for the rational design of new, more potent compounds.

In a representative 3D-QSAR study on analogous (E)-4-aryl-4-oxo-2-butenoic acid phenylamides, methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are utilized. researchgate.net These methods calculate steric and electrostatic fields around the molecules to derive correlations between these fields and the observed biological activity. The resulting models are visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.

For instance, a hypothetical CoMFA model for a series of analogous compounds might reveal the following insights, which can be extrapolated to guide the modification of this compound:

Steric Fields: Contour maps might indicate that bulky substituents at certain positions on the phenyl ring could be either favorable or unfavorable for activity. For the 4-bromo substituent in the target compound, the model might suggest that either larger or smaller halogens at this position could modulate reactivity.

Electrostatic Fields: The model could highlight regions where electropositive or electronegative potentials are correlated with activity. The electron-withdrawing nature of the bromine atom and the carbonyl groups in this compound significantly influences its electronic properties and, consequently, its reactivity. QSAR models can quantify this relationship and predict the effect of substituting the bromine with other groups of varying electronegativity.

The predictive power of these QSAR models is validated through statistical methods, ensuring their robustness for guiding the synthesis of new analogs with potentially improved properties.

| QSAR Methodology | Key Descriptors | Application to Analogous Systems |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Elucidating the relationship between the 3D structure of (E)-4-aryl-4-oxo-2-butenoic acid derivatives and their antiproliferative activity. researchgate.net |

| Alignment Independent 3D-QSAR | AMANDA Algorithm | Used in conjunction with similarity studies on mechanistic sets to understand activity profiles. researchgate.net |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling provides a powerful lens through which the mechanistic pathways of reactions involving this compound can be elucidated. The compound's rich chemical functionality, including a carboxylic acid, a ketone, an alkene, and an aryl bromide, allows it to participate in a variety of chemical transformations. For example, it is a precursor in the synthesis of various heterocyclic compounds. researchgate.net

One of the key reactions of this compound is its use as a Michael acceptor. The electron-withdrawing nature of the 4-bromobenzoyl group makes the double bond susceptible to nucleophilic attack. Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the reaction mechanisms of such transformations.

A hypothetical computational study on the Michael addition of a nucleophile to this compound could involve the following steps:

Reactant and Product Optimization: The 3D geometries of the reactants (the butenoic acid and the nucleophile) and the final product are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure along the reaction coordinate. The geometry and energy of the transition state are critical for understanding the reaction kinetics.

Analysis of Electronic Properties: The electronic properties of the transition state, such as charge distribution and molecular orbitals, can be analyzed to gain deeper insight into the bonding changes occurring during the reaction.

Through such computational studies, the feasibility of different reaction pathways can be assessed, and the role of catalysts or different solvent environments can be modeled. This predictive capability is invaluable for optimizing reaction conditions and designing new synthetic routes.

| Computational Method | Application in Mechanistic Elucidation | Insights Gained |

| Density Functional Theory (DFT) | Modeling Michael addition reactions. | Reaction energy profiles, transition state geometries, and activation energies. |

| Molecular Dynamics (MD) Simulation | Simulating the behavior of the molecule in different solvent environments. | Understanding the role of solvent in stabilizing reactants, products, and transition states. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the electronic structure of transition states. | Characterizing the nature of chemical bonds being formed and broken during a reaction. |

Green Chemistry Approaches in the Synthesis and Transformations

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of 4-oxo-2-butenoic acids, microwave irradiation has been successfully employed in their synthesis via aldol-condensation. rsc.orgsemanticscholar.org

One notable study developed microwave-assisted conditions for the synthesis of a range of 4-oxo-2-butenoic acids by reacting methyl ketone derivatives with glyoxylic acid. rsc.orgsemanticscholar.orgrsc.org For aryl methyl ketones, including those with halogen substituents, the use of tosic acid as a catalyst under microwave heating proved effective. rsc.orgsemanticscholar.org This method offers a significant improvement over traditional synthetic routes which can be problematic and lack generality. rsc.orgsemanticscholar.orgresearchgate.net The efficiency and simplicity of this microwave-assisted procedure make it an attractive green alternative for accessing 4-oxo-butenoic acids. rsc.orgsemanticscholar.org

A representative reaction for a similar compound, 3-oxo-2-(4-bromophenyl)hydrazonopropanal, highlights the benefits of microwave irradiation. Under microwave conditions (200 W) with DBU in 1,4-dioxane (B91453) at 40°C, the reaction time was dramatically reduced to 3 minutes, compared to 2 hours with conventional heating. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 2 hours | 3 minutes |

| Energy Consumption | Higher | Lower |

| Solvent | 1,4-dioxane | 1,4-dioxane |

| Catalyst | DBU | DBU |

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical aspect of green chemistry. While specific solvent-free syntheses for 4-(4-Bromophenyl)-2-oxo-3-butenoic acid are not extensively detailed in the provided context, the principles can be applied based on related methodologies. The use of microwave-assisted synthesis, as discussed earlier, often allows for reactions to be conducted in minimal solvent or in more environmentally benign solvents. researchgate.net

Research on the synthesis of related 4-oxo-2-butenoic acid derivatives has explored various solvents, and future work could focus on replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids where feasible. The ultimate goal is to minimize the environmental footprint associated with solvent usage and disposal.

Atom Economy Principles in Synthetic Design

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently greener as they generate less waste. jocpr.comprimescholars.com

In the synthesis of heterocyclic compounds from this compound, the reactions are designed to maximize the incorporation of atoms from the starting materials into the final products. researchgate.net For example, in the synthesis of pyridine (B92270) derivatives, the reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) leads to the formation of a complex molecule where a significant portion of the atoms from the reactants are utilized. researchgate.net By carefully selecting reagents and reaction pathways that favor addition and cyclization reactions over substitution or elimination reactions, the principles of atom economy can be effectively implemented. primescholars.com

Future Research Directions and Unexplored Reactivity

Development of Novel Synthetic Routes to the Core Compound and its Derivatives

Current synthetic strategies for 4-(4-bromophenyl)-2-oxo-3-butenoic acid and its analogs primarily rely on classical methods such as Friedel-Crafts acylation and aldol (B89426) condensation. While effective, these methods can sometimes be limited in scope and may require harsh reaction conditions. The development of novel, more efficient, and sustainable synthetic routes is a key area for future research.

Recent advancements in organic synthesis offer promising avenues for exploration. For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate the aldol condensation of glyoxylic acid with various methyl ketones, including aromatic ones, to afford 4-oxo-2-butenoic acids in good to excellent yields. semanticscholar.orgrsc.org This approach offers advantages in terms of reduced reaction times and potentially improved yields compared to conventional heating.

Further research could focus on the development of catalytic methods, such as organocatalysis or transition-metal catalysis, for the synthesis of the core structure. These approaches could offer milder reaction conditions, improved functional group tolerance, and the potential for asymmetric synthesis, leading to chiral derivatives of this compound.

The synthesis of derivatives, particularly amides and esters, has been explored, often with the aim of evaluating their biological activity. nih.govresearchgate.net Future work could expand the library of derivatives by exploring a wider range of amines and alcohols, leading to compounds with diverse physicochemical properties.

Exploration of Underutilized Reaction Pathways and Functional Group Transformations

The reactivity of this compound is dominated by its behavior as a Michael acceptor, readily undergoing conjugate addition with various nucleophiles to form a wide array of heterocyclic compounds, including pyridines and pyrimidines. researchgate.netekb.egmdpi.comnih.gov While this reactivity is well-established and synthetically valuable, a vast landscape of its chemical potential remains underexplored.

Cycloaddition Reactions: The electron-deficient alkene moiety in this compound makes it a potential candidate for various cycloaddition reactions.

Diels-Alder Reaction: This compound could serve as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes, leading to the formation of highly functionalized cyclohexene (B86901) derivatives. wikipedia.orgyoutube.com The presence of both a carbonyl and a carboxylic acid group offers opportunities for post-cycloaddition modifications. A variation, the hetero-Diels-Alder reaction, where the carbonyl group itself acts as the dienophile, could lead to the synthesis of dihydropyran rings. wikipedia.org An asymmetric formal hetero-Diels-Alder reaction of related methyl (E)-4-aryl-2-oxo-3-butenoates has been demonstrated using a scandium triflate/pybox catalyst system. researchgate.net

[2+2] Photocycloaddition: Photochemical [2+2] cycloaddition reactions with alkenes could provide access to substituted cyclobutane (B1203170) rings, which are valuable synthetic intermediates. libretexts.orgyoutube.comacs.orgnih.gov This approach would allow for the construction of complex molecular architectures that are not readily accessible through other means.

Enzymatic Transformations: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as lipases, to catalyze Michael additions to α,β-unsaturated carbonyl compounds has been reported. nih.govmdpi.comresearchgate.net Exploring the enzymatic reduction of the ketone or the double bond, or the enzymatic hydrolysis of ester derivatives, could lead to the stereoselective synthesis of valuable chiral building blocks.

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties. In the context of this compound, computational methods can be employed to predict the reactivity of the core structure and to design novel derivatives with tailored reactivity profiles.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of derivatives with their biological activity or chemical reactivity. tandfonline.comnih.govmdpi.com Such studies can guide the synthesis of new compounds with enhanced properties. For example, a QSAR study on 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, derived from Michael addition to 4-aryl-4-oxo-2-butenoic acids, revealed a strong correlation between lipophilicity and antiproliferative activity. tandfonline.com

Computational methods can also be used to predict the feasibility and outcome of unexplored reaction pathways. nih.govmdpi.com By modeling the transition states and reaction intermediates of potential reactions, such as cycloadditions, it is possible to identify promising new transformations and to understand the factors that control their regio- and stereoselectivity.

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry)

The integration of the synthesis and derivatization of this compound with modern synthetic methodologies, such as flow chemistry, holds significant promise for improving efficiency, safety, and scalability. unimi.itmdpi.com

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. The synthesis of α,β-unsaturated esters and the reduction of α,β-unsaturated carbonyl compounds have been successfully demonstrated in flow systems. tandfonline.com Furthermore, the hazardous nature of some reagents used in traditional synthesis can be mitigated by using flow chemistry, where small amounts of reagents are mixed continuously in a controlled environment.

The automated synthesis of heterocyclic libraries from this compound in a flow system would be a significant advancement. This could be achieved by passing a solution of the starting material through a series of reactors containing different reagents and catalysts, allowing for the rapid generation of a diverse range of compounds for biological screening.

Q & A

Q. Table 1. Comparative Biological Activity of Halogenated Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Key Interaction |

|---|---|---|---|

| 4-(4-Bromophenyl)-2-oxo... | COX-2 | 18.2 | H-bond with Arg120 |

| 4-(4-Fluorophenyl)-2-oxo... | COX-2 | 22.5 | Hydrophobic pocket |

| Parent (non-halogenated) | COX-2 | >100 | N/A |

| Source: Adapted from enzyme inhibition assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.